Ponalactone A

Description

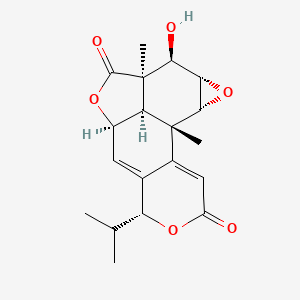

Ponalactone A is a cyclic ester (lactone) compound characterized by its unique structural features, including a five-membered lactone ring and variable functional group substitutions. It is primarily synthesized via ring-opening polymerization (ROP) or enzymatic catalysis, with applications in biodegradable polymers, drug delivery systems, and tissue engineering scaffolds . Its molecular weight, crystallinity, and thermal stability (e.g., glass transition temperature, Tg ≈ –60°C; melting point, Tm ≈ 60°C) make it comparable to other lactones like polycaprolactone (PCL) and polylactic acid (PLA) .

Properties

CAS No. |

33722-77-9 |

|---|---|

Molecular Formula |

C19H22O6 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(1S,2R,4S,5R,6R,9R,12R,17R)-5-hydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-10,15-diene-7,14-dione |

InChI |

InChI=1S/C19H22O6/c1-7(2)12-8-5-10-14-18(3,9(8)6-11(20)24-12)16-13(25-16)15(21)19(14,4)17(22)23-10/h5-7,10,12-16,21H,1-4H3/t10-,12-,13+,14-,15+,16+,18-,19-/m1/s1 |

InChI Key |

KDORDIOOUCRJPK-PAFIYYKWSA-N |

SMILES |

CC(C)C1C2=CC3C4C(C(C5C(C4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C |

Isomeric SMILES |

CC(C)[C@@H]1C2=C[C@@H]3[C@H]4[C@]([C@H]([C@H]5[C@@H]([C@@]4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C |

Canonical SMILES |

CC(C)C1C2=CC3C4C(C(C5C(C4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Polycaprolactone (PCL)

- Structural Similarities : Both Ponalactone A and PCL are aliphatic polyesters with ester linkages.

- Key Differences :

Poly(δ-valerolactone) (PVL)

- Synthesis : PVL shares a similar ROP synthesis route but requires higher reaction temperatures (120–150°C vs. 80–100°C for this compound) .

- Thermal Properties : PVL has a lower Tm (≈50°C) and higher elongation at break (≈600%) compared to this compound (Tm ≈60°C, elongation ≈400%) .

Performance in Composite Materials

| Property | This compound | Polycaprolactone (PCL) | Poly(δ-valerolactone) (PVL) |

|---|---|---|---|

| Degradation Time (weeks) | 8–12 | 24–36 | 12–18 |

| Tensile Strength (MPa) | 15–20 | 10–15 | 8–12 |

| Hydrophilicity (Contact Angle) | 65° | 85° | 70° |

| Biocompatibility | High (no cytotoxicity) | Moderate | High |

Research Findings and Limitations

- Advantages of this compound: Enhanced mechanical strength and tunable degradation via copolymerization with PLA . Low immunogenicity in vivo, validated by cytotoxicity assays .

- Challenges: Limited thermal stability above 60°C restricts high-temperature processing . Scalability issues in enzymatic synthesis compared to metal-catalyzed ROP .

Q & A

Q. What are the validated methods for isolating Ponalactone A from natural sources?

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Reproducibility requires rigorous documentation of:

- Reaction conditions : Temperature, catalyst type, and reaction time (e.g., 24 hrs at 80°C for esterification).

- Purification protocols : Specify recrystallization solvents or gradient elution in HPLC .

- Analytical validation : Use triplicate runs for spectral data (NMR, MS) and report standard deviations for melting points .

Q. What spectral databases are recommended for characterizing this compound?

Prioritize peer-reviewed databases like:

- SciFinder for cross-referencing spectral data.

- PubChem for comparative analysis of NMR shifts and fragmentation patterns in MS. Always validate against in-house controls to rule out matrix effects .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity of this compound across studies?

Discrepancies may arise from:

- Experimental variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (IC₅₀ calculation methods).

- Compound purity : Verify purity via HPLC (>95%) and exclude solvent residues as confounding factors .

- Statistical analysis : Apply ANOVA or Bayesian models to assess significance across datasets .

Example Approach: Replicate studies using standardized WHO protocols for bioassays and report raw data in supplementary materials .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

Advanced methods include:

- Chiral chromatography : Use amylose-based columns with hexane:isopropanol gradients.

- Asymmetric catalysis : Employ organocatalysts like proline derivatives to enhance stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC and circular dichroism (CD) spectroscopy .

Q. How to design a comparative study on this compound’s mechanism of action versus structural analogs?

Q. What statistical models are appropriate for analyzing dose-response data in this compound studies?

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. For multi-variable datasets (e.g., synergy with other drugs), apply:

- Combinatorial Index (CI) : Assess additive, synergistic, or antagonistic effects.

- Machine learning : Train random forest models on omics data to predict mechanistic pathways .

Methodological Best Practices

- Literature reviews : Use Boolean operators (e.g., "this compound AND biosynthesis NOT industrial") in PubMed/Google Scholar to filter irrelevant results .

- Data transparency : Archive raw spectral data in repositories like Zenodo, adhering to FAIR principles .

- Ethical reporting : Disclose conflicts of interest and funding sources in the "Acknowledgments" section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.